2-Isopropoxy-4,5-dimethylbenzoic acid
Description
2-Isopropoxy-4,5-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropoxy group at the 2-position and methyl groups at the 4- and 5-positions of the aromatic ring.
Properties
IUPAC Name |
4,5-dimethyl-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEQFRNJGWGGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4,5-dimethylbenzoic acid typically involves the esterification of 4,5-dimethylbenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Isopropoxy-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters of 2-isopropoxy-4,5-dimethylbenzoic acid and related compounds:
Key Observations:
Lipophilicity: The isopropoxy and methyl groups in this compound enhance its lipophilicity compared to hydroxylated analogs like 4-hydroxybenzoic acid. This property may influence its solubility in non-polar solvents and membrane permeability .
Acidity : The absence of a hydroxyl group reduces acidity relative to 4-hydroxybenzoic acid (pKa ~4.5) and caffeic acid (pKa ~4.2). The carboxylic acid group remains the primary acidic moiety.
Thermal Stability : The methyl and isopropoxy substituents likely lower the melting point compared to 4-hydroxy-3,5-dimethylbenzoic acid (mp 222–226°C), though experimental data for the target compound is unavailable .
Biological Activity
2-Isopropoxy-4,5-dimethylbenzoic acid (ID: 2432848-68-3) is an organic compound characterized by its unique structural features, including an isopropoxy group and two methyl substituents on a benzoic acid framework. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Number : 2432848-68-3
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the lipophilic nature conferred by the isopropoxy group may enhance membrane permeability, facilitating cellular uptake.
In Vitro Studies
Recent studies have explored the biological activities of this compound in vitro, focusing on its anti-inflammatory and antioxidant properties. Notably, compounds with similar structures have demonstrated significant inhibition of lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.
| Compound | IC50 (μM) | Percent Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| C3 (Isoxazole derivative) | 8.47 | 89.93% at 1000 μg/ml |
| C6 (Isoxazole derivative) | 3.67 | 94.58% at 1000 μg/ml |
These findings suggest that derivatives of benzoic acid can exhibit potent inhibitory effects on LOX enzymes, which may be relevant for developing anti-inflammatory therapies .
Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), it was found that certain derivatives did not exhibit significant cytotoxicity at concentrations up to 100 µM. This indicates a potential therapeutic window for compounds like this compound in cancer treatment .
Case Studies
- Anti-inflammatory Activity : In a comparative study of various benzoic acid derivatives, it was observed that compounds with structural similarities to this compound exhibited significant anti-inflammatory effects through LOX inhibition.
- Antioxidant Properties : Research has indicated that certain analogs demonstrate substantial antioxidant activity through free radical scavenging assays. The DPPH assay results showed that compounds structurally related to this compound can effectively neutralize free radicals .
Future Directions
Further research is warranted to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and pharmacodynamics will be crucial for assessing its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
